Bienvenue dans la boutique en ligne BenchChem!

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide

Click chemistry Bioconjugation Chemical biology probes

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide (CAS 1387224-14-7; molecular formula C12H13NO2; molecular weight 203.24 g/mol) is a synthetic benzamide derivative featuring a 3-ethoxy substituent on the phenyl ring and an N-propargyl (prop-2-yn-1-yl) side chain. The compound is catalogued in the Chemsrc chemical database with the SMILES notation C#CCNC(=O)c1cccc(OCC)c1 and is available from multiple research chemical suppliers at purities typically ≥95%.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B13016552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-N-(prop-2-yn-1-yl)benzamide
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C(=O)NCC#C
InChIInChI=1S/C12H13NO2/c1-3-8-13-12(14)10-6-5-7-11(9-10)15-4-2/h1,5-7,9H,4,8H2,2H3,(H,13,14)
InChIKeyOEMWYZHCIVFVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide Procurement Guide: Chemical Identity, CAS Registry, and Research-Grade Specifications


3-Ethoxy-N-(prop-2-yn-1-yl)benzamide (CAS 1387224-14-7; molecular formula C12H13NO2; molecular weight 203.24 g/mol) is a synthetic benzamide derivative featuring a 3-ethoxy substituent on the phenyl ring and an N-propargyl (prop-2-yn-1-yl) side chain . The compound is catalogued in the Chemsrc chemical database with the SMILES notation C#CCNC(=O)c1cccc(OCC)c1 and is available from multiple research chemical suppliers at purities typically ≥95% . Its structural features combine the 3-alkoxybenzamide pharmacophore associated with FtsZ inhibition and poly(ADP-ribose) polymerase (PARP) modulation, with a terminal alkyne handle that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and transition-metal-catalyzed cyclization reactions [1][2][3].

Why 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide Cannot Be Substituted by Generic N-Propargyl or 3-Alkoxybenzamide Analogs in Procurement


Generic substitution among benzamide derivatives is not scientifically valid because minor structural modifications produce divergent reactivity and biological profiles. The simultaneous presence of the 3-ethoxy group and the N-propargyl handle in 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide creates a compound with two orthogonal functional domains: an aromatic 3-alkoxybenzamide core that engages biological targets including FtsZ [1] and PARP [2], and a terminal alkyne moiety that serves as a synthetic handle for CuAAC click chemistry and transition-metal-catalyzed cyclization [3]. Substituting with N-(prop-2-yn-1-yl)benzamide (CAS 4943-81-1) removes the ethoxy pharmacophore entirely, eliminating FtsZ- and PARP-directed activity [1][4]. Substituting with 3-ethoxybenzamide (CAS 55836-69-6) forfeits the alkyne handle, precluding click chemistry applications and removing the capacity for gold- or palladium-catalyzed heterocycle construction [3][5]. Even among 3-alkoxybenzamide congeners, the ethoxy→methoxy substitution alters lipophilicity (ΔlogP ≈ 0.2–0.4) and metabolic stability profiles, making interchangeability inappropriate without re-validation .

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide Quantitative Differentiation Evidence: Comparator-Anchored Data for Informed Procurement


Terminal Alkyne Click Chemistry Handle: Enabling CuAAC Triazole Formation Absent in 3-Ethoxybenzamide

The N-propargyl substituent of 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide provides a terminal alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with organic azides [1]. This click chemistry capability is entirely absent in 3-ethoxybenzamide (CAS 55836-69-6), which lacks the N-propargyl moiety . In the broader N-propargyl benzamide class, CuAAC reactions have been reported to proceed with up to 99% yield and 95% enantiomeric excess under optimized conditions with N-propargyl-β-ketoamides [1]. For N-propargyl benzamide substrates, triazole formation via CuAAC is well-documented as a modular ligation strategy for constructing compound libraries and bioconjugates [2]. No comparable ligation chemistry is available for 3-ethoxybenzamide.

Click chemistry Bioconjugation Chemical biology probes

Gold(III)-Catalyzed Cyclization Benchmark: N-Propargyl Benzamide Core Achieves >95% Oxazoline Yield at Ambient Temperature

The N-propargyl benzamide scaffold—of which 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide is a 3-ethoxy-substituted derivative—has been established as a benchmark substrate for evaluating gold catalyst performance in oxazoline synthesis [1][2]. Under HAuCl4 catalysis (5 mol%) at 25°C without additives, N-propargylbenzamide (the unsubstituted parent) undergoes cyclization to the corresponding oxazoline in >95% yield (average of three experiments, determined by ¹H NMR spectroscopy) [2]. The addition of pyridine-N-oxide (15 mol%) at 60°C yields 82 ± 4% with HAuCl4 [2]. The 3-ethoxy substituent on the target compound is expected to modulate the electronic character of the benzamide ring, which may influence cyclization rates—a parameter relevant for reaction optimization in synthetic chemistry applications [3]. In contrast, 3-ethoxybenzamide, lacking the N-propargyl group, cannot participate in this cyclization reaction at all .

Gold catalysis Heterocycle synthesis Oxazoline synthesis

FtsZ Inhibitory Pharmacophore: 3-Alkoxybenzamide Core Demonstrates Antibacterial Target Engagement Absent in Unsubstituted N-Propargylbenzamide

The 3-alkoxybenzamide core present in 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide is a validated pharmacophore for inhibition of the essential bacterial cell division protein FtsZ [1][2]. 3-Methoxybenzamide (3-MBA), the methyl analog, exhibits weak FtsZ inhibition, and structure-activity relationship (SAR) studies on 3-alkoxybenzamide derivatives led to the discovery of PC190723, a potent anti-staphylococcal agent with an IC50 of 55 ng/mL against S. aureus FtsZ GTPase activity [1][3]. The 3-alkyloxybenzamide subseries has demonstrated greatly improved on-target activity against Bacillus subtilis and Staphylococcus aureus compared with 3-MBA [2][4]. In contrast, N-(prop-2-yn-1-yl)benzamide—which lacks the 3-alkoxy substituent—has no reported FtsZ inhibitory activity in the primary literature . The combination of the 3-ethoxy group and N-propargyl handle in the target compound thus merges antibacterial pharmacophore potential with synthetic versatility in a single scaffold.

FtsZ inhibition Antibacterial Cell division

PARP Inhibition Potential: 3-Oxybenzamide Core Is a Privileged Scaffold for DNA Repair Enzyme Targeting

The 3-oxybenzamide structural motif shared by 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide has been extensively documented as a privileged scaffold for inhibition of poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme [1][2]. A patent family (EP 0749415 A1, WO9524379A1) specifically discloses a range of 3-oxybenzamide derivatives as potent PARP inhibitors (EC 2.4.2.30) for use as chemopotentiators in conjunction with DNA-damaging cytotoxic drugs or radiotherapy [1]. The 3-substituted benzamide class has been shown to potentiate the cytotoxicity of DNA-damaging agents through PARP-mediated DNA repair inhibition [2][3]. Contemporary PARP inhibitors such as olaparib emerged from this benzamide pharmacophore lineage [3]. In contrast, N-(prop-2-yn-1-yl)benzamide without the 3-alkoxy group has no reported PARP inhibitory activity in the patent or primary literature . The 3-ethoxy substituent on the target compound positions it within this well-validated PARP-directed chemical space while the N-propargyl group offers additional synthetic diversification options.

PARP inhibition DNA repair Chemopotentiation

Physicochemical Differentiation: Enhanced Lipophilicity from 3-Ethoxy Substitution Relative to 3-Methoxy and Unsubstituted Analogs

The 3-ethoxy substituent on the target compound increases lipophilicity compared with both the 3-methoxy analog and the unsubstituted N-propargyl benzamide. The predicted logP for 3-ethoxybenzamide (the core fragment) is 1.38 (ACD/Labs Percepta) , compared with approximately 1.0–1.1 for 3-methoxybenzamide [1]. The N-propargyl group further modulates logP, with the combined scaffold expected to exhibit logP in the range of 1.8–2.2 (estimated by fragment addition) . The water solubility of 3-ethoxybenzamide is estimated at 4,927 mg/L at 25°C (WSKOW v1.41) , and the ethoxy→methoxy substitution is known to reduce aqueous solubility while enhancing membrane permeability in benzamide series . N-(Prop-2-yn-1-yl)benzamide (MW 159.18 g/mol) is a lower molecular weight compound with different solubility and partitioning behavior [2]. These physicochemical differences directly impact formulation, assay compatibility, and pharmacokinetic profiling outcomes.

Lipophilicity Physicochemical properties Drug-likeness

Palladium-Catalyzed Hydroarylation: N-Propargyl Benzamide Substrates Yield N-Allylbenzamides and Oxazolines in Moderate to High Yields

The N-propargyl benzamide scaffold—the core structural motif of 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide—has been demonstrated to undergo palladium-catalyzed hydroarylation with boronic acids, providing N-allylbenzamide derivatives in moderate to high yields [1]. This methodology, reported in 2025, utilizes N-propargyl benzamides as coupling partners and represents a shorter and more practical synthetic sequence than conventional approaches [1]. Substrates bearing cyclohexyl and isopropyl groups on the benzamide nitrogen afford oxazoline derivatives in 47% and 41% yields, respectively, under acid-induced cyclization conditions (Condition B) [2]. The 3-ethoxy substituent on the target compound is expected to influence the electronic character of the aryl ring, potentially modulating reactivity in palladium-catalyzed transformations [3]. By contrast, 3-ethoxybenzamide, which lacks the N-propargyl group, cannot serve as a substrate for this hydroarylation-cyclization sequence .

Palladium catalysis Hydroarylation N-Allylbenzamide synthesis

3-Ethoxy-N-(prop-2-yn-1-yl)benzamide Optimal Application Scenarios: Evidence-Based Research and Industrial Use Cases


Chemical Biology Probe Synthesis via CuAAC Click Chemistry Conjugation

Investigators requiring a benzamide-based scaffold with an intrinsic alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) should select 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide over 3-ethoxybenzamide. The terminal alkyne enables direct conjugation to azide-functionalized fluorophores, affinity tags (e.g., biotin-azide), or solid supports without additional linker chemistry. This capability is critical for target identification studies (chemical proteomics), fluorescence polarization assays, and probe library construction—applications for which 3-ethoxybenzamide is structurally unsuitable [1][2].

FtsZ-Targeted Antibacterial Drug Discovery with Built-In Click Handle

For antibacterial drug discovery programs targeting the bacterial cell division protein FtsZ, 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide provides the validated 3-alkoxybenzamide pharmacophore while retaining the N-propargyl group for subsequent SAR expansion via click chemistry. This dual functionality allows medicinal chemists to screen the core scaffold for FtsZ inhibition and then immediately derivative active hits via CuAAC without resynthesis of the core. The 3-alkoxybenzamide class has produced PC190723 (IC50 = 55 ng/mL against S. aureus FtsZ), validating the target engagement potential of this pharmacophore [3][4].

Gold and Palladium Catalysis Methodology Development Using a Functionalized Benzamide Substrate

Catalysis research groups developing new gold(I), gold(III), or palladium catalyst systems can employ 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide as a functionalized variant of the well-established N-propargyl benzamide benchmark substrate. The 3-ethoxy substituent provides an electron-donating group that modulates the electronic character of the aryl ring, allowing systematic investigation of substituent effects on cyclization rates and product distributions. The parent N-propargyl benzamide achieves >95% oxazoline yield with HAuCl4 at 25°C [5][6], and the ethoxy-substituted variant enables exploration of electronic effects on this benchmark transformation.

PARP Inhibitor Fragment-Based Drug Discovery with Synthetic Diversification Capacity

For fragment-based or structure-guided drug discovery campaigns targeting PARP enzymes, 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide serves as a 3-oxybenzamide fragment with a pre-installed diversification point. The 3-oxybenzamide motif is disclosed as a potent PARP inhibitor scaffold in EP 0749415 A1 [7], and the N-propargyl group allows rapid fragment elaboration via click chemistry with azide-containing fragments. This approach avoids the need for protecting group manipulations or late-stage functionalization, accelerating hit-to-lead timelines compared with 3-ethoxybenzamide, which would require de novo installation of a synthetic handle [7].

Quote Request

Request a Quote for 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.